Tomopenem

Beschreibung

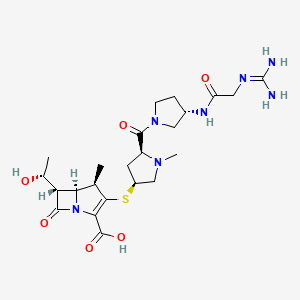

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4R,5S,6S)-3-[(3S,5S)-5-[(3S)-3-[[2-(diaminomethylideneamino)acetyl]amino]pyrrolidine-1-carbonyl]-1-methylpyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H35N7O6S/c1-10-17-16(11(2)31)21(34)30(17)18(22(35)36)19(10)37-13-6-14(28(3)9-13)20(33)29-5-4-12(8-29)27-15(32)7-26-23(24)25/h10-14,16-17,31H,4-9H2,1-3H3,(H,27,32)(H,35,36)(H4,24,25,26)/t10-,11-,12+,13+,14+,16-,17-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEDAXBWZURNCHS-GPODMPQUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C(=O)N2C(=C1SC3CC(N(C3)C)C(=O)N4CCC(C4)NC(=O)CN=C(N)N)C(=O)O)C(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](N(C3)C)C(=O)N4CC[C@@H](C4)NC(=O)CN=C(N)N)C(=O)O)[C@@H](C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H35N7O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70873384 |

Source

|

| Record name | Tomopenem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70873384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

537.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222400-20-6 |

Source

|

| Record name | Tomopenem | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=222400-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tomopenem [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0222400206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tomopenem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70873384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TOMOPENEM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1654W9611T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tomopenem: A Comprehensive Technical Guide to its Antibacterial Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tomopenem (formerly CS-023) is a novel 1β-methylcarbapenem, a class of β-lactam antibiotics known for their broad spectrum of activity.[1][2] This technical guide provides an in-depth analysis of the antibacterial spectrum of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and relevant resistance pathways. This compound has demonstrated potent in vitro activity against a wide range of Gram-positive, Gram-negative, and anaerobic bacteria, including challenging multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.[2][3] Its mechanism of action involves the inhibition of bacterial cell wall synthesis through high affinity for essential penicillin-binding proteins (PBPs).[4][5][6]

Quantitative Antibacterial Activity

The in vitro activity of this compound has been extensively evaluated against a diverse panel of clinical isolates. The following tables summarize the minimum inhibitory concentration (MIC) data, providing a quantitative measure of its potency.

Gram-Positive Bacteria

This compound exhibits significant activity against a variety of Gram-positive organisms, including methicillin-resistant staphylococci.

| Organism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Methicillin-Resistant Staphylococcus aureus (MRSA) | 60 | 4 | 8 |

| Methicillin-Sensitive Staphylococcus aureus (MSSA) | Not Specified | 0.12 | 0.12 - 0.25 |

Data compiled from European clinical isolates.[2]

Gram-Negative Bacteria

This compound demonstrates potent activity against clinically important Gram-negative pathogens, including Pseudomonas aeruginosa.

| Organism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Pseudomonas aeruginosa | 138 | Not Specified | 4 |

Data compiled from European clinical isolates.[2]

Anaerobic Bacteria

This compound shows broad and potent activity against a wide range of anaerobic bacteria, comparable to other carbapenems like meropenem and doripenem.[7]

| Organism Group | No. of Clinical Isolates | MIC90 Range (µg/mL) |

| Various Anaerobic Bacteria | 293 | 0.06 - 4 |

This study included 63 different reference species of anaerobic bacteria.[7]

Detailed Experimental Protocols

The determination of this compound's antibacterial activity primarily relies on standardized antimicrobial susceptibility testing methods. The following protocol is a generalized representation based on the Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines for broth microdilution.[8][9][10][11][12][13][14]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth medium.

1. Preparation of Antimicrobial Agent Dilutions:

-

A stock solution of this compound is prepared in a suitable solvent.

-

Serial twofold dilutions of this compound are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentration range in the microdilution plate.

2. Inoculum Preparation:

-

The bacterial isolate to be tested is grown on an appropriate agar medium to obtain isolated colonies.

-

Several colonies are used to inoculate a saline or broth solution.

-

The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

The standardized inoculum is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.

3. Inoculation and Incubation:

-

Each well of a 96-well microdilution plate, containing the serially diluted this compound, is inoculated with the prepared bacterial suspension.

-

A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are included.

-

The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

4. Interpretation of Results:

-

Following incubation, the plates are examined for visible bacterial growth (turbidity).

-

The MIC is recorded as the lowest concentration of this compound at which there is no visible growth.

5. Quality Control:

-

Reference bacterial strains with known MIC values for this compound (e.g., Staphylococcus aureus ATCC® 29213™, Escherichia coli ATCC® 25922™, Pseudomonas aeruginosa ATCC® 27853™) are tested concurrently to ensure the accuracy and reproducibility of the results.

Visualizations

Experimental Workflow: Broth Microdilution for MIC Determination

References

- 1. researchgate.net [researchgate.net]

- 2. Potent In Vitro Activity of this compound (CS-023) against Methicillin-Resistant Staphylococcus aureus and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vivo Pharmacodynamic Activity of this compound (formerly CS-023) against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus in a Murine Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Compound | AntibioticDB [antibioticdb.com]

- 5. Affinity of this compound (CS-023) for penicillin-binding proteins in Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Affinity of this compound (CS-023) for Penicillin-Binding Proteins in Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro Activity of this compound (CS-023/RO4908463) against Anaerobic Bacteria [scite.ai]

- 8. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]

- 9. standards.globalspec.com [standards.globalspec.com]

- 10. webstore.ansi.org [webstore.ansi.org]

- 11. dokumen.pub [dokumen.pub]

- 12. captodayonline.com [captodayonline.com]

- 13. repub.eur.nl [repub.eur.nl]

- 14. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Activity of Tomopenem Against Pseudomonas aeruginosa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tomopenem (formerly CS-023) is a novel 1β-methylcarbapenem antibiotic with a broad spectrum of activity that includes potent action against Pseudomonas aeruginosa, a notoriously difficult-to-treat opportunistic pathogen. This technical guide provides an in-depth overview of the in vitro activity of this compound against P. aeruginosa, summarizing key quantitative data, detailing experimental methodologies, and illustrating its mechanism of action and relevant experimental workflows. This compound exhibits robust activity against both susceptible and multidrug-resistant strains of P. aeruginosa, including those resistant to other carbapenems like imipenem and meropenem. Its primary mechanism of action involves the high-affinity binding to essential penicillin-binding proteins (PBPs), particularly PBP2 and PBP3, leading to the disruption of cell wall synthesis and bactericidal effects. This guide is intended to be a valuable resource for researchers and professionals in the fields of microbiology, infectious diseases, and antibiotic drug development.

Introduction

Pseudomonas aeruginosa is a leading cause of nosocomial infections, particularly in immunocompromised individuals and patients with cystic fibrosis. Its intrinsic and acquired resistance to a wide range of antibiotics poses a significant clinical challenge. Carbapenems have been a cornerstone in the treatment of serious P. aeruginosa infections, but their efficacy is increasingly threatened by the emergence of resistance mechanisms such as the production of carbapenemases, upregulation of efflux pumps, and porin loss.

This compound is a parenteral carbapenem distinguished by its enhanced spectrum of activity, which includes methicillin-resistant Staphylococcus aureus (MRSA) and various multidrug-resistant Gram-negative bacteria.[1][2] This document focuses specifically on its in vitro performance against P. aeruginosa.

Mechanism of Action

The antibacterial activity of this compound, like other β-lactam antibiotics, stems from its ability to inhibit the synthesis of the bacterial cell wall. This is achieved through the covalent binding to and inactivation of essential penicillin-binding proteins (PBPs), which are enzymes crucial for the final steps of peptidoglycan synthesis.

This compound has demonstrated a high affinity for PBP2 and PBP3 in P. aeruginosa, which are considered major lethal targets.[3][4][5] The binding to these specific PBPs results in characteristic morphological changes in the bacteria, including the formation of short filaments with bulges, ultimately leading to cell lysis and death.[3][4]

Figure 1. Mechanism of action of this compound in P. aeruginosa.

Quantitative In Vitro Activity

The in vitro potency of an antibiotic is primarily assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium.

Susceptibility of Clinical Isolates

Studies have demonstrated the potent activity of this compound against clinical isolates of P. aeruginosa. The MIC at which 90% of isolates are inhibited (MIC90) is a key measure of an antibiotic's overall effectiveness against a population of bacteria.

| Antibiotic | MIC90 (μg/mL) | Geographic Origin of Isolates | Reference |

| This compound | 4 | Europe | [1][2] |

| Imipenem | ≥16 | Europe | [1] |

| Meropenem | ≥16 | Europe | [1] |

Table 1. Comparative MIC90 values of this compound, imipenem, and meropenem against European clinical isolates of Pseudomonas aeruginosa.

Activity Against Resistant Phenotypes

A critical attribute of a new antibiotic is its activity against strains that have developed resistance to existing drugs. This compound has shown promising activity against P. aeruginosa mutants with various resistance mechanisms.

| P. aeruginosa Strain Type | Resistance Mechanism(s) | This compound MIC Range (μg/mL) | Reference |

| Laboratory Mutants | Overproduction of AmpC β-lactamase | 0.5 - 8 | [6] |

| Overproduction of MexAB-OprM efflux pump | 0.5 - 8 | [6] | |

| Overproduction of MexCD-OprJ efflux pump | 0.5 - 8 | [6] | |

| Overproduction of MexEF-OprN efflux pump | 0.5 - 8 | [6] | |

| OprD porin deficiency | 0.5 - 8 | [6] | |

| Combinations of the above mechanisms | 0.5 - 8 | [6] | |

| Imipenem-Resistant Clinical Isolates | Various | 98% inhibited at ≤ 8 µg/mL | [1] |

| Meropenem-Resistant Clinical Isolates | Various | 94% inhibited at ≤ 4 µg/mL | [1] |

Table 2. In vitro activity of this compound against various resistant phenotypes of Pseudomonas aeruginosa.

Experimental Protocols

The following sections describe the standardized methodologies used to evaluate the in vitro activity of this compound against P. aeruginosa.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method, in accordance with the Clinical and Laboratory Standards Institute (CLSI) guidelines, is the standard procedure for determining the MIC of antibiotics.

Protocol:

-

Preparation of Antibiotic Dilutions: A stock solution of this compound is prepared and serially diluted (two-fold) in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

-

Inoculum Preparation: P. aeruginosa isolates are cultured on an appropriate agar medium for 18-24 hours. Colonies are then suspended in a saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

-

Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.

-

Reading of Results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Figure 2. General workflow for MIC determination by broth microdilution.

Penicillin-Binding Protein (PBP) Affinity Assay

Competitive binding assays are used to determine the affinity of this compound for the PBPs of P. aeruginosa.

Protocol:

-

Membrane Preparation: P. aeruginosa is cultured to the mid-logarithmic growth phase, and the cells are harvested. The cell envelope is isolated by sonication and ultracentrifugation.

-

Competitive Binding: The membrane preparations containing the PBPs are incubated with increasing concentrations of this compound for a defined period (e.g., 30 minutes at 37°C).

-

Fluorescent Labeling: A fluorescently labeled penicillin, such as Bocillin FL, is added to the mixture to bind to the PBPs that are not already occupied by this compound.

-

SDS-PAGE and Visualization: The PBP-antibiotic complexes are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The fluorescently labeled PBPs are visualized using a molecular imager.

-

IC50 Determination: The concentration of this compound required to inhibit 50% of the binding of the fluorescent penicillin (the IC50) is determined by densitometry, providing a measure of binding affinity.[2]

Time-Kill Assays

Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antibiotic over time.

Protocol:

-

Inoculum Preparation: A standardized inoculum of P. aeruginosa (e.g., 5 x 10^5 to 5 x 10^6 CFU/mL) is prepared in CAMHB.

-

Exposure to Antibiotic: this compound is added to the bacterial suspension at various concentrations, typically multiples of the MIC (e.g., 1x, 2x, 4x MIC). A growth control without any antibiotic is also included.

-

Incubation and Sampling: The cultures are incubated at 37°C with shaking. Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

-

Viable Cell Counting: The samples are serially diluted and plated on nutrient agar to determine the number of viable bacteria (CFU/mL) at each time point.

-

Data Analysis: The results are plotted as log10 CFU/mL versus time. Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

Studies have reported a post-antibiotic effect (PAE) for this compound against P. aeruginosa of approximately 1 hour, which is comparable to that of meropenem.[5] The PAE refers to the suppression of bacterial growth that persists after a brief exposure to an antibiotic.

Figure 3. General workflow for a time-kill assay.

Conclusion

This compound demonstrates potent in vitro activity against Pseudomonas aeruginosa, including strains resistant to other carbapenems. Its high affinity for essential PBPs, particularly PBP2 and PBP3, underpins its effective bactericidal action. The data summarized in this guide highlight the potential of this compound as a valuable therapeutic agent for the treatment of infections caused by this challenging pathogen. Further clinical investigation is warranted to fully elucidate its role in the management of P. aeruginosa infections. This technical guide provides a foundational understanding of the in vitro characteristics of this compound, which can inform future research and development efforts.

References

- 1. journals.ekb.eg [journals.ekb.eg]

- 2. journals.asm.org [journals.asm.org]

- 3. MIC determination and synergy test [bio-protocol.org]

- 4. Broth microdilution testing of Pseudomonas aeruginosa and aminoglycosides: need for employing dilutions differing by small arithmetic increments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. biomedgrid.com [biomedgrid.com]

Tomopenem's Binding Affinity to Penicillin-Binding Proteins (PBPs): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of tomopenem's binding affinity to its primary bacterial targets, the penicillin-binding proteins (PBPs). This compound is a novel 1β-methylcarbapenem antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its bactericidal action is achieved through the inhibition of these essential enzymes, which are critical for the synthesis of the bacterial cell wall. Understanding the specific binding profile of this compound to various PBPs is crucial for elucidating its spectrum of activity, predicting its efficacy against specific pathogens, and anticipating potential resistance mechanisms.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

This compound, like other β-lactam antibiotics, exerts its antibacterial effect by interfering with the final stages of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall, and its disruption leads to cell lysis and death. The key enzymes in this process are the penicillin-binding proteins (PBPs), which catalyze the cross-linking of peptidoglycan chains. This compound covalently binds to the active site of these enzymes, effectively inactivating them and halting cell wall construction.

Quantitative Analysis of this compound-PBP Binding Affinity

The binding affinity of this compound for various PBPs has been quantified, primarily through competitive binding assays. These assays measure the concentration of the drug required to inhibit the binding of a labeled penicillin molecule (such as [14C]benzylpenicillin) to the PBPs by 50% (IC50). A lower IC50 value indicates a higher binding affinity.

The following tables summarize the IC50 values of this compound for the PBPs of key pathogenic bacteria, as reported in the scientific literature.[1][2]

Table 1: Binding Affinity (IC50, µg/mL) of this compound for PBPs of Staphylococcus aureus [1][2]

| PBP | This compound | Imipenem | Meropenem |

| 1 | 0.06 | 0.03 | 0.06 |

| 2 | 0.06 | 0.25 | 0.06 |

| 3 | >128 | >128 | >128 |

| 4 | 0.03 | 0.03 | 0.03 |

Table 2: Binding Affinity (IC50, µg/mL) of this compound for PBPs of Escherichia coli [1][2]

| PBP | This compound | Imipenem | Meropenem |

| 1a | 0.25 | 0.25 | 0.12 |

| 1b | 0.25 | 0.25 | 0.12 |

| 2 | 0.03 | 0.12 | 0.03 |

| 3 | 1 | 16 | 0.25 |

| 4 | 0.06 | 0.12 | 0.06 |

| 5/6 | 0.12 | 0.03 | 0.06 |

Table 3: Binding Affinity (IC50, µg/mL) of this compound for PBPs of Pseudomonas aeruginosa [1][2]

| PBP | This compound | Imipenem | Meropenem |

| 1a | 4 | 8 | 4 |

| 1b | 2 | 1 | 2 |

| 2 | 1 | 4 | 2 |

| 3 | 1 | 8 | 1 |

| 4 | 0.25 | 0.5 | 0.5 |

| 5 | 0.5 | 0.5 | 0.5 |

This compound demonstrates a high affinity for PBP 2 in S. aureus and E. coli, and for PBPs 2 and 3 in P. aeruginosa, which are considered essential for bacterial viability.[1][2] Notably, in methicillin-resistant S. aureus (MRSA), this compound exhibits a stronger binding affinity for the resistant PBP2a compared to imipenem or meropenem.[1]

Experimental Protocols: Competitive PBP Binding Assay

The determination of this compound's binding affinity to PBPs is typically performed using a competitive binding assay with a radiolabeled β-lactam, such as [14C]benzylpenicillin. The following is a generalized protocol based on methodologies described in the literature.

Detailed Methodological Steps:

-

Preparation of Bacterial Membrane Fractions:

-

Bacterial cultures are grown to the mid-logarithmic phase.

-

Cells are harvested by centrifugation and washed.

-

The cell pellet is resuspended in a suitable buffer and lysed (e.g., by sonication or French press).

-

The cell lysate is centrifuged at low speed to remove intact cells and large debris.

-

The supernatant is then subjected to ultracentrifugation to pellet the membrane fraction.

-

The membrane pellet is washed and resuspended in the assay buffer.

-

-

Competitive Binding Reaction:

-

Aliquots of the membrane preparation are pre-incubated with serial dilutions of this compound for a specified time at a controlled temperature (e.g., 10 minutes at 30°C).

-

A constant, saturating concentration of [14C]benzylpenicillin is then added to each reaction mixture.

-

The incubation is continued for another set period (e.g., 10 minutes at 30°C) to allow the radiolabeled penicillin to bind to any PBPs not occupied by this compound.

-

The reaction is terminated by the addition of a non-radiolabeled penicillin in excess, followed by the addition of sample loading buffer for electrophoresis.

-

-

Detection and Quantification:

-

The proteins in the reaction mixtures are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The gel is then dried and exposed to X-ray film or a phosphor screen for autoradiography to visualize the radiolabeled PBPs.

-

The intensity of the bands corresponding to the different PBPs is quantified using densitometry.

-

The IC50 value for each PBP is determined by plotting the percentage of inhibition of [14C]benzylpenicillin binding against the concentration of this compound.

-

Conclusion

This compound demonstrates a potent and broad-spectrum PBP binding profile, which is consistent with its robust antibacterial activity. Its high affinity for essential PBPs in key Gram-positive and Gram-negative pathogens, including its enhanced activity against the PBP2a of MRSA, underscores its potential as a valuable therapeutic agent. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and leverage the therapeutic potential of this compound.

References

Tomopenem: A Comprehensive Technical Guide on Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tomopenem (formerly CS-023 or RO4908463) is a novel 1β-methylcarbapenem antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Notably, it has demonstrated potent activity against clinically challenging pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.[3][4] Like other carbapenems, this compound's mechanism of action involves the inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs).[5] This technical guide provides an in-depth overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, summarizing key data from various studies and detailing the experimental protocols used in its evaluation.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in both animal models and human subjects, demonstrating properties that distinguish it from other carbapenems, such as a longer half-life.[2][4]

Human Pharmacokinetics

Studies in healthy human volunteers have shown that this compound is well-tolerated. Following intravenous administration, it exhibits a half-life of approximately 1.7 to 2.23 hours.[6][7] The volume of distribution is around 17 liters, and it has low plasma protein binding at 8.9%.[6][8] this compound is primarily cleared from the body through renal elimination, with about 57-59% of the drug excreted unchanged in the urine.[6][7]

The pharmacokinetics of this compound are significantly influenced by renal function. In subjects with impaired renal function, the half-life of this compound increases, and its clearance decreases in proportion to the decline in creatinine clearance.[6][9] This necessitates dose adjustments in patients with moderate to severe renal impairment to avoid drug accumulation.[6]

Table 1: Pharmacokinetic Parameters of this compound in Humans

| Parameter | Healthy Subjects | Mild Renal Impairment (CrCl 50-79 mL/min) | Moderate Renal Impairment (CrCl 30-49 mL/min) | Severe Renal Impairment (CrCl <30 mL/min) | Reference |

| Half-life (t½) (h) | 1.7 - 2.23 | - | - | 7.94 | [6][7] |

| Clearance (CL) (L/h) | 8.1 - 8.07 | 5.08 | 3.06 | 1.52 | [6][7] |

| Volume of Distribution (Vd) (L) | 17 | - | - | - | [6] |

| Plasma Protein Binding (%) | 8.9 | - | - | - | [6][8] |

| Renal Clearance (CLR) (L/h) | 4.63 | 3.68 | 1.98 | 0.59 | [6] |

| AUC∞ (µg·h/mL) for 1500 mg dose | 191 | 304 | 517 | 1037 | [6] |

| Cmax (µg/mL) for 1500 mg dose | - | - | - | Increased by 44% compared to normal | [6] |

CrCl: Creatinine Clearance; AUC∞: Area under the concentration-time curve from time zero to infinity; Cmax: Maximum plasma concentration.

Animal Pharmacokinetics

Pharmacokinetic studies in murine models have been crucial for understanding the in vivo behavior of this compound and for designing pharmacodynamic experiments. In mice, the serum protein binding of this compound is approximately 17.4%.[5] The half-life in murine models is shorter than in humans.[10] For instance, in a murine chronic respiratory tract infection model, the half-life of this compound in serum was 0.197 hours and in the lungs was 0.343 hours.[10]

Table 2: Pharmacokinetic Parameters of this compound in Murine Models

| Parameter | Serum | Lungs | Reference |

| Half-life (t½) (h) | 0.197 | 0.343 | [10] |

| Protein Binding (%) | 17.4 | - | [5] |

| % Time above MIC (%T>MIC) | 16 | 15 | [10][11] |

%T>MIC values are for a specific dose and MIC and are context-dependent.

Pharmacodynamics

The primary pharmacodynamic index that correlates with the efficacy of this compound, like other beta-lactam antibiotics, is the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT>MIC).[2][5]

Studies using a neutropenic murine thigh infection model have demonstrated a strong correlation between %fT>MIC and the reduction in bacterial counts for both P. aeruginosa and MRSA.[2][5] For P. aeruginosa, a bacteriostatic effect was achieved at a %fT>MIC of approximately 29%, a 1-log kill at 39%, and a 2-log kill at 51%.[2] Similar values were observed for MRSA, with a static effect at 27%, a 1-log kill at 35%, and a 2-log kill at 47%.[2]

In an in vitro pharmacokinetic model simulating human doses, this compound demonstrated rapid bactericidal activity against various strains of S. aureus, including MRSA.[3][7] A bacteriostatic effect was observed at a %T>MIC of around 8%, while a 4-log drop in viable count required a %T>MIC of approximately 32%.[3]

Table 3: Pharmacodynamic Targets of this compound

| Organism | Model | Endpoint | Required %fT>MIC | Reference |

| P. aeruginosa | Murine Thigh Infection | Static effect | 29 | [2] |

| 1-log kill | 39 | [2] | ||

| 2-log kill | 51 | [2] | ||

| MRSA | Murine Thigh Infection | Static effect | 27 | [2] |

| 1-log kill | 35 | [2] | ||

| 2-log kill | 47 | [2] | ||

| S. aureus | In Vitro PK Model | Static effect | 8 | [3] |

| 4-log kill | 32 | [3] |

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[5] This is achieved through its high affinity for and subsequent inactivation of essential penicillin-binding proteins (PBPs), which are enzymes responsible for the final steps of peptidoglycan synthesis.[5] The binding of this compound to these PBPs disrupts the integrity of the bacterial cell wall, leading to cell lysis and death. A key feature of this compound is its high affinity for PBP2a of MRSA, which is significantly greater than that of imipenem and meropenem, contributing to its potent anti-MRSA activity.[4]

Caption: Mechanism of action of this compound.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound against various bacterial isolates is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Antibiotic Solutions: A stock solution of this compound is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculum Preparation: Bacterial isolates are grown overnight on an appropriate agar medium. Colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted in CAMHB to a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Incubation: The inoculated microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

-

MIC Reading: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Caption: Workflow for MIC determination.

Neutropenic Murine Thigh Infection Model

This in vivo model is used to evaluate the efficacy of this compound against localized bacterial infections.

-

Induction of Neutropenia: Mice (e.g., ICR strain) are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection.[12][13]

-

Infection: Mice are anesthetized and then infected via intramuscular injection into the thigh with a bacterial suspension (e.g., 10⁶ to 10⁷ CFU/thigh of P. aeruginosa or MRSA).[2][5]

-

Treatment: this compound treatment is initiated at a specified time post-infection (e.g., 2 hours). The drug is administered subcutaneously or intravenously at various doses and dosing intervals.

-

Efficacy Assessment: At a predetermined endpoint (e.g., 24 hours post-treatment initiation), mice are euthanized, and the thighs are aseptically removed and homogenized. The number of viable bacteria (CFU/thigh) is determined by plating serial dilutions of the homogenate onto appropriate agar media. The efficacy of this compound is measured by the reduction in bacterial counts compared to untreated control animals.

References

- 1. researchgate.net [researchgate.net]

- 2. In vivo pharmacodynamic activity of this compound (formerly CS-023) against Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus in a murine thigh infection model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacodynamics of the antibacterial effect and emergence of resistance to this compound, formerly RO4908463/CS-023, in an in vitro pharmacokinetic model of Staphylococcus aureus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. In Vivo Pharmacodynamic Activity of this compound (formerly CS-023) against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus in a Murine Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of Impaired Renal Function on the Pharmacokinetics of this compound (RO4908463/CS-023), a Novel Carbapenem - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. researchgate.net [researchgate.net]

- 9. Effect of impaired renal function on the pharmacokinetics of this compound (RO4908463/CS-023), a novel carbapenem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. In vivo efficacy and pharmacokinetics of this compound (CS-023), a novel carbapenem, against Pseudomonas aeruginosa in a murine chronic respiratory tract infection model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. noblelifesci.com [noblelifesci.com]

Tomopenem: An In-depth Technical Guide on Stability and Degradation Products

Disclaimer: Publicly available information on the specific stability and degradation products of Tomopenem (also known as CS-023, RO4908463, and R-115685) is limited. This guide synthesizes the available information on this compound and leverages data from closely related carbapenems, primarily Meropenem, to provide a comprehensive overview for researchers, scientists, and drug development professionals. The stability and degradation pathways of different carbapenems can vary, and therefore, the data presented for other carbapenems should be considered as a reference for potential behavior of this compound and not as directly validated data.

Introduction to this compound

This compound is a 1-beta-methylcarbapenem antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] It has demonstrated a longer half-life than imipenem-cilastatin and meropenem and shows activity against methicillin-resistant S. aureus (MRSA).[1] Like other carbapenems, this compound's structure contains a β-lactam ring fused to a five-membered ring, which is crucial for its antibacterial activity but also susceptible to degradation. One study noted that this compound exhibits greater stability against dihydropeptidase-1 (DHP-1) compared to other carbapenems, which may contribute to its pharmacokinetic profile.[2] A major, inactive metabolite of this compound has been identified as RO4957463.[2]

Stability of Carbapenems: A Comparative Overview

The stability of carbapenems is a critical factor in their formulation, storage, and clinical administration. Degradation can be influenced by various factors including pH, temperature, light, and the presence of oxidizing agents. The primary route of degradation for carbapenems is the hydrolysis of the β-lactam ring.

Data Presentation: Stability of Meropenem in Various Conditions

The following table summarizes quantitative data on the stability of Meropenem, a structurally similar carbapenem, under different conditions. This data can serve as a valuable reference for designing stability studies for this compound.

| Condition | Concentration | Diluent | Temperature | Stability (Time to 10% degradation) | Reference |

| Reconstituted Solution | 20 mg/mL | 0.9% NaCl | Room Temperature | ~10 hours | [3] |

| Reconstituted Solution | 4 and 10 mg/mL | 0.9% NaCl | Room Temperature | ≥ 6 hours | [3] |

| Elastomeric Infusion Device | 6 mg/mL | Not Specified | 6.7°C | > 144 hours | [4] |

| Elastomeric Infusion Device | 6 mg/mL | Not Specified | 22.5°C (after 48h at 6.7°C) | 72 hours | [4] |

| Elastomeric Infusion Device | 20 mg/mL | Not Specified | Ambient Temperature | < 24 hours | [4] |

| Elastomeric Infusion Device | 25 mg/mL | Not Specified | Ambient Temperature | Unstable after 24 hours | [4] |

| Human Plasma | 0.44 - 87.6 mg/L | - | -20°C | ~80 days | [5] |

Degradation Pathways and Products of Carbapenems

Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways of a drug substance.[6][7] These studies typically involve exposing the drug to stress conditions such as acid, base, oxidation, heat, and light.[8] For carbapenems, the primary degradation pathways include hydrolysis and oxidation.

Hydrolytic Degradation

Hydrolysis is the most common degradation pathway for β-lactam antibiotics. It involves the cleavage of the amide bond in the β-lactam ring, leading to the formation of an inactive, open-ring derivative. This process can be catalyzed by acidic or basic conditions.

Oxidative Degradation

Oxidative degradation can occur in the presence of oxidizing agents, such as hydrogen peroxide. For Meropenem, oxidative stress has been shown to result in the formation of various degradation products, including those arising from decarboxylation and N-oxide formation.[9]

Photodegradation

Exposure to light can also lead to the degradation of photosensitive drug molecules. Photostability testing, as outlined in ICH guideline Q1B, is crucial to determine the need for light-protective packaging.[10][11]

Logical Relationship of Forced Degradation Studies

Experimental Protocols for Stability and Degradation Studies

Detailed and validated experimental protocols are fundamental for obtaining reliable stability data. The following are generalized protocols based on common practices for carbapenem stability testing.

Forced Degradation Study Protocol (Based on Meropenem Studies)

Objective: To generate potential degradation products of the drug substance under various stress conditions to develop and validate a stability-indicating analytical method.

Materials:

-

Drug substance (e.g., this compound)

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

High-purity water

-

Mobile phase for HPLC (e.g., a mixture of a buffer and an organic solvent)

-

HPLC system with a UV or DAD detector

-

LC-MS system for identification of degradation products

Procedure:

-

Acid Hydrolysis: Dissolve the drug substance in 0.1 M HCl and keep at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

-

Base Hydrolysis: Dissolve the drug substance in 0.1 M NaOH and keep at room temperature for a defined period. Neutralize the solution before analysis.

-

Oxidative Degradation: Dissolve the drug substance in a solution of 3% H₂O₂ and keep at room temperature for a defined period.

-

Thermal Degradation: Keep the solid drug substance in a temperature-controlled oven at a specified temperature (e.g., 80°C) for a defined period.

-

Photolytic Degradation: Expose the drug substance (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[12] A control sample should be protected from light.

Analysis:

-

Analyze all stressed samples, along with a non-degraded control sample, using a stability-indicating HPLC method.

-

Characterize the major degradation products using LC-MS and/or NMR to elucidate their structures.

Experimental Workflow for Stability-Indicating Method Development

Conclusion

While specific data on the stability and degradation of this compound is not extensively available in the public domain, the information from related carbapenems, particularly Meropenem, provides a solid foundation for understanding its potential stability profile and degradation pathways. The key to ensuring the quality, safety, and efficacy of this compound lies in the rigorous application of forced degradation studies to develop and validate robust stability-indicating analytical methods. Further research and publication of this compound-specific stability data are crucial for its successful development and clinical use. Researchers and drug development professionals are encouraged to use the principles and methodologies outlined in this guide to conduct comprehensive stability assessments of this compound.

References

- 1. This compound | C23H35N7O6S | CID 9809656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Effect of Impaired Renal Function on the Pharmacokinetics of this compound (RO4908463/CS-023), a Novel Carbapenem - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assessment of Meropenem Stability in Meropenem Admixtures Using 2 g Vials and Normal Saline Prepared Using addEASE® Connectors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. Meropenem Stability in Human Plasma at −20 °C: Detailed Assessment of Degradation [mdpi.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmtech.com [pharmtech.com]

- 8. medcraveonline.com [medcraveonline.com]

- 9. Stability in clinical use and stress testing of meropenem antibiotic by direct infusion ESI-Q-TOF: Quantitative method and identification of degradation products [pubmed.ncbi.nlm.nih.gov]

- 10. database.ich.org [database.ich.org]

- 11. ema.europa.eu [ema.europa.eu]

- 12. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

Navigating the Solubility Landscape of Tomopenem: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of Tomopenem, a novel carbapenem antibiotic. Aimed at researchers, scientists, and professionals in drug development, this document compiles available solubility data and outlines a standard experimental protocol for its determination. Given the limited public availability of quantitative solubility data for this compound, this guide also presents data for the structurally related and widely studied carbapenem, Meropenem, to provide a valuable comparative reference.

Core Solubility Data

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its formulation, delivery, and bioavailability. While specific quantitative solubility data for this compound in common laboratory solvents is not extensively published, qualitative information and data from chemical suppliers suggest its solubility profile. For a practical reference, the following table summarizes the available information for this compound and provides quantitative data for Meropenem.

Table 1: Solubility of this compound and Meropenem in Common Laboratory Solvents

| Solvent | This compound | Meropenem (hydrate/trihydrate) |

| Water | Soluble (specific concentration not readily available) | 5 mg/mL in PBS (pH 7.2)[1], 87 mg/mL[2], Sparingly soluble[3] |

| Ethanol | Information not readily available | < 1 mg/mL (insoluble or slightly soluble)[4], 4 mg/mL[2] |

| Methanol | Information not readily available | Information not readily available |

| Dimethyl Sulfoxide (DMSO) | Soluble (used for stock solutions)[5] | ~30 mg/ml[1], 87 mg/mL[2], 100 mg/mL[4] |

| Dimethylformamide (DMF) | Information not readily available | ~30 mg/ml[1] |

Note: Solubility can be affected by factors such as temperature, pH, and the solid-state form of the compound (e.g., hydrate, trihydrate). The data for Meropenem is provided as a comparative reference due to the lack of specific public data for this compound.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic equilibrium solubility of a compound. The following protocol provides a detailed methodology that can be adapted for this compound.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound powder

-

Selected laboratory solvent (e.g., Water, Phosphate-Buffered Saline pH 7.4)

-

Shaking incubator or water bath with temperature control

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Vials for sample collection

Procedure:

-

Preparation of Solvent: Prepare the desired solvent and ensure it is degassed to prevent bubble formation.

-

Addition of Excess Solute: Add an excess amount of this compound powder to a series of vials containing a known volume of the solvent. The excess solid should be visually apparent.

-

Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle. Subsequently, centrifuge the samples at a high speed to further separate the solid and liquid phases.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette and immediately filter it through a syringe filter to remove any remaining undissolved particles.

-

Sample Dilution: Dilute the clear filtrate with the solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

Caption: Workflow for determining this compound solubility via the shake-flask method.

References

The Rise and Discontinuation of Tomopenem: A Technical Review of a Novel Carbapenem

Abstract

Tomopenem (formerly CS-023) emerged from the research laboratories of Daiichi Sankyo as a promising novel 1β-methylcarbapenem antibiotic. Exhibiting a broad spectrum of activity, most notably against challenging Gram-positive and Gram-negative pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa, this compound garnered significant interest within the scientific community. This technical guide provides an in-depth exploration of the discovery, development, and eventual discontinuation of this compound. It consolidates preclinical and clinical data, details key experimental methodologies, and visualizes the underlying mechanisms of action and resistance. The document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of this once-promising antibiotic candidate.

Introduction

The carbapenems are a class of β-lactam antibiotics renowned for their broad spectrum of bactericidal activity and their stability against many β-lactamases. This compound (CS-023) was developed by Daiichi Sankyo as a next-generation parenteral carbapenem with the aim of addressing the growing threat of antimicrobial resistance.[1] Its chemical structure, a 1β-methylcarbapenem with a unique guanidine-pyrrolidine side chain, was designed to confer potent activity against a wide array of clinically significant bacteria, including strains resistant to other antibiotics.[2] A key feature of this compound was its enhanced activity against MRSA, a pathogen not effectively targeted by previously available carbapenems.[3] This, combined with its potent anti-pseudomonal activity, positioned this compound as a potential first-line agent for severe nosocomial infections. Despite its promising preclinical and early clinical profile, the development of this compound was ultimately discontinued. This guide will delve into the scientific journey of this compound, from its synthesis to its clinical evaluation.

Discovery and Chemical Synthesis

This compound, with the chemical formula C23H35N7O6S, was synthesized at Sankyo Research Laboratories in Tokyo, Japan.[1] While the specific patented synthesis pathway for this compound (CS-023) is not detailed in readily available literature, the general approach to synthesizing 1β-methylcarbapenems with pyrrolidine-based side chains involves a multi-step process. These syntheses often focus on the stereoselective construction of the carbapenem core and the subsequent attachment of the complex side chain at the C-2 position, which is crucial for its antibacterial spectrum and stability.[4][5][6] The development of this compound was part of a broader research program aimed at creating carbapenems with improved properties, including a longer half-life and enhanced stability against renal dehydropeptidase-I (DHP-I).[5]

The lead optimization process for this compound likely involved the synthesis and evaluation of numerous analogs to identify a candidate with the optimal balance of potent antibacterial activity, a favorable pharmacokinetic profile, and stability. Structure-activity relationship (SAR) studies on related 2-(pyrrolidin-4-ylthio)-1β-methylcarbapenems have shown that modifications to the pyrrolidine side chain significantly impact both antibacterial potency and DHP-I stability.[6][7] The selection of the specific guanidinoacetylamino-pyrrolidine side chain in this compound was a key outcome of this optimization process, conferring its unique anti-MRSA activity.

Mechanism of Action

Like all β-lactam antibiotics, the primary mechanism of action of this compound is the inhibition of bacterial cell wall synthesis. This is achieved through the covalent binding to and inactivation of essential penicillin-binding proteins (PBPs), which are bacterial enzymes responsible for the final steps of peptidoglycan synthesis.[4] The inhibition of PBP-mediated transpeptidation leads to the weakening of the cell wall, ultimately causing cell lysis and bacterial death.

This compound demonstrated a high affinity for the essential PBPs of various pathogens. In Escherichia coli, it showed the highest affinity for PBP 2, while in Pseudomonas aeruginosa, it had a strong affinity for both PBP 2 and PBP 3.[4][5] This dual targeting in P. aeruginosa is believed to contribute to its potent activity against this often-difficult-to-treat pathogen.

The most notable feature of this compound's mechanism of action was its potent activity against MRSA. This is attributed to its significantly higher affinity for PBP2a, the modified PBP in MRSA that has a low affinity for most β-lactam antibiotics.[3][8] The 50% inhibitory concentrations (IC50s) of this compound for PBP2a were found to be more than 25-fold lower than that of imipenem and more than 15-fold lower than that of meropenem, correlating with its superior anti-MRSA activity.[3]

Preclinical Development

In Vitro Activity

This compound demonstrated a broad and potent spectrum of in vitro activity against a wide range of Gram-positive and Gram-negative bacteria, including anaerobic species.[1][2][9] Its activity was often comparable or superior to that of other carbapenems like imipenem and meropenem.

Table 1: In Vitro Activity of this compound (MIC90 in µg/mL) against Various Bacterial Isolates

| Organism | This compound | Imipenem | Meropenem |

| Methicillin-resistant S. aureus (MRSA) | 8 | >32 | >32 |

| Pseudomonas aeruginosa | 4 | 16 | 16 |

| Anaerobic bacteria | 0.06 - 4 | - | - |

| Extended-spectrum β-lactamase (ESBL)-producing E. coli | Potent activity | - | - |

| (Data compiled from multiple sources[1][9]) |

This compound also showed potent activity against P. aeruginosa strains with various resistance mechanisms, including overproduction of AmpC β-lactamase, overexpression of efflux pumps (MexAB-OprM, MexCD-OprJ, and MexEF-OprN), and deficiency in the OprD porin.[8] The increases in the MIC of this compound against these resistant mutants were generally within a fourfold range, suggesting a degree of resilience to these common resistance mechanisms.[8]

In Vivo Efficacy

The in vivo efficacy of this compound was evaluated in several murine infection models, which consistently demonstrated its potent antibacterial effects.

In a neutropenic murine thigh infection model, this compound was effective against both P. aeruginosa and MRSA.[10][11] The key pharmacodynamic parameter correlated with efficacy was the percentage of the dosing interval that the free drug concentration remained above the minimum inhibitory concentration (%fT>MIC).[10][11]

Table 2: Pharmacodynamic Targets of this compound in Murine Thigh Infection Model

| Pathogen | Efficacy Endpoint | Required %fT>MIC |

| P. aeruginosa | Static effect | 29 |

| 1-log kill | 39 | |

| 2-log kill | 51 | |

| MRSA | Static effect | 27 |

| 1-log kill | 35 | |

| 2-log kill | 47 | |

| (Data from Sugihara et al.[11]) |

In a murine model of chronic respiratory tract infection caused by P. aeruginosa, this compound (100 mg/kg, twice daily) significantly reduced the number of viable bacteria in the lungs compared to the control group.[12] The bacterial count in the lungs of this compound-treated mice was 2.91 ± 0.87 log10 CFU/lung, compared to 4.21 ± 1.28 log10 CFU/lung in the saline-treated control group.[12]

Pharmacokinetics

Preclinical pharmacokinetic studies were conducted in several animal species. The plasma elimination half-life of this compound was 0.16 hours in rats, 0.75 hours in dogs, and 1.4 hours in monkeys. The volume of distribution was relatively consistent across species, ranging from 172 to 259 ml/kg.[13] A major metabolite, R-131624, with an open β-lactam ring and no pharmacological activity, was identified in plasma and urine.[13]

Clinical Development

Phase I Studies

Phase I clinical trials in healthy male volunteers demonstrated that this compound was generally well-tolerated. Following a 700 mg intravenous infusion, the plasma concentration of this compound decreased with a half-life of approximately 1.7 hours.[11] The total clearance was 8.12 L/h, and the volume of distribution was 17.2 liters.[11] Approximately 59.4% of the administered dose was excreted unchanged in the urine.[11]

Phase II Studies

This compound advanced to Phase II clinical trials for the treatment of complicated skin and skin structure infections (cSSSI).[3] These trials were conducted in the United States and the European Union, evaluating doses of 750 mg and 1500 mg administered three times a day.[3] While detailed results from these studies are not widely published, they were designed to assess the efficacy and safety of this compound in a clinical setting.

Discontinuation of Development

Despite the promising preclinical and early clinical data, the development of this compound was discontinued. The specific reasons for this decision have not been publicly disclosed by Daiichi Sankyo. A review of the company's annual reports from the mid to late 2000s does not provide a specific rationale for the termination of the this compound program, although shifts in R&D focus, such as an increased emphasis on oncology, are noted.[3][14]

Experimental Protocols

Broth Microdilution for MIC Determination

The in vitro susceptibility of bacterial isolates to this compound was primarily determined using the broth microdilution method.

Protocol:

-

Preparation of Antibiotic Solutions: A stock solution of this compound is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculum Preparation: Bacterial colonies from an overnight culture on an appropriate agar plate are suspended in broth to match a 0.5 McFarland turbidity standard. This suspension is then diluted to yield a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the microtiter plate containing the diluted antibiotic. The plate is then incubated at 35°C for 16-20 hours.

-

MIC Determination: The MIC is read as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. In Vitro Activity of this compound (CS-023/RO4908463) against Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. daiichisankyo.com [daiichisankyo.com]

- 4. Affinity of this compound (CS-023) for Penicillin-Binding Proteins in Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Affinity of this compound (CS-023) for penicillin-binding proteins in Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Studies on the synthesis and structure-activity relationships of 2-(2-functionalized pyrrolidin-4-ylthio)-1 beta-methylcarbapenems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Potent in vitro activity of this compound (CS-023) against methicillin-resistant Staphylococcus aureus and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. In Vivo Pharmacodynamic Activity of this compound (formerly CS-023) against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus in a Murine Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vivo pharmacodynamic activity of this compound (formerly CS-023) against Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus in a murine thigh infection model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vivo efficacy and pharmacokinetics of this compound (CS-023), a novel carbapenem, against Pseudomonas aeruginosa in a murine chronic respiratory tract infection model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scienceopen.com [scienceopen.com]

- 14. sec.gov [sec.gov]

Methodological & Application

Application Notes: Tomopenem Minimum Inhibitory Concentration (MIC) Determination

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tomopenem (formerly CS-023) is a novel 1β-methylcarbapenem antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Notably, it has demonstrated potent activity against clinically significant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.[1][2] Like other β-lactam antibiotics, this compound's mechanism of action involves the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs).[1][3] Determining the Minimum Inhibitory Concentration (MIC) is a critical step in evaluating the in vitro potency of new antimicrobial agents like this compound, providing essential data for drug development, surveillance, and clinical breakpoint establishment.

This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, adhering to the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5]

Principle of MIC Determination

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6][7] The broth microdilution method is a standardized and widely accepted technique for determining MIC values.[5][8] This method involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium. Following incubation, the concentration in the first well showing no visible growth is recorded as the MIC.

This compound Activity Data

The following table summarizes the in vitro activity of this compound against key bacterial isolates as reported in the literature.

| Organism | No. of Isolates | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) | Reference |

| Methicillin-Sensitive S. aureus (MSSA) | Not Specified | 0.12 | 0.12 - 0.25 | [9] |

| Methicillin-Resistant S. aureus (MRSA) | Not Specified | 2 | 4 - 16 | [9] |

| P. aeruginosa | 293 (clinical isolates) | Not Specified | 4 | [10] |

| Anaerobic Bacteria | 293 (clinical isolates) | Not Specified | 4 | [10] |

Mechanism of Action Pathway

This compound disrupts bacterial survival by interfering with the structural integrity of the cell wall. The diagram below illustrates this pathway.

Figure 1. Mechanism of action for this compound.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is based on the CLSI M07 and ISO 20776-1 standards for broth microdilution susceptibility testing of aerobic bacteria.

Materials and Reagents

-

This compound analytical powder

-

Appropriate solvent for this compound (e.g., sterile distilled water, DMSO, as specified by the manufacturer)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)[2]

-

Sterile 96-well U-bottom microtiter plates

-

Bacterial strains for testing (e.g., ATCC quality control strains, clinical isolates)

-

Tryptic Soy Agar (TSA) or other suitable non-selective agar plates

-

Sterile saline (0.85%) or phosphate-buffered saline (PBS)

-

Spectrophotometer or McFarland turbidity standards (0.5 standard)

-

Sterile pipettes and tips

-

Incubator (35 ± 2°C)

Preparation of this compound Stock Solution

-

Accurately weigh the this compound powder.

-

Calculate the volume of solvent required to prepare a concentrated stock solution (e.g., 1280 µg/mL). Note: The initial concentration should be high enough to allow for subsequent serial dilutions.

-

Dissolve the this compound in the appropriate solvent. Ensure complete dissolution.

-

Sterilize the stock solution by filtration through a 0.22 µm syringe filter if not prepared aseptically.

-

Store aliquots of the stock solution at -70°C or as recommended by the manufacturer until use.

Preparation of Bacterial Inoculum

-

From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism.

-

Transfer the colonies to a tube containing sterile saline or broth.

-

Vortex to create a smooth suspension.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (OD₆₂₅ nm of 0.08-0.13).

-

Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. (This typically requires a 1:100 dilution of the standardized suspension, followed by adding 50 µL of this dilution to 50 µL of broth in the well).

Assay Procedure (96-Well Plate)

-

Dispense 50 µL of sterile CAMHB into wells 1 through 12 of a 96-well microtiter plate.

-

Prepare an intermediate dilution of the this compound stock solution in CAMHB.

-

Add 50 µL of the diluted this compound solution to well 1, resulting in a total volume of 100 µL.

-

Perform a twofold serial dilution by transferring 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

-

Continue this serial dilution process from well 2 to well 10. Discard 50 µL from well 10 after mixing. The concentrations will typically range from 64 µg/mL to 0.125 µg/mL.

-

Well 11 serves as the growth control (no antibiotic).

-

Well 12 serves as the sterility control (no bacteria, only broth).

-

Add 50 µL of the standardized bacterial inoculum (prepared in step 5.3) to wells 1 through 11. This brings the final volume in each well to 100 µL and achieves the target inoculum of 5 x 10⁵ CFU/mL.

-

Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

Interpretation of Results

-

After incubation, examine the plate from the bottom using a reading mirror.

-

The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., no turbidity or pellet) compared to the growth control well.

-

The growth control (well 11) must show distinct turbidity.

-

The sterility control (well 12) must remain clear.

-

A purity plate should be prepared by sub-culturing the inoculum to ensure it was not contaminated.

Experimental Workflow Diagram

The following diagram outlines the key steps in the this compound MIC determination protocol.

Figure 2. Broth microdilution workflow for MIC determination.

References

- 1. researchgate.net [researchgate.net]

- 2. In Vivo Pharmacodynamic Activity of this compound (formerly CS-023) against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus in a Murine Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. microbenotes.com [microbenotes.com]

- 4. droracle.ai [droracle.ai]

- 5. EUCAST: MIC Determination [eucast.org]

- 6. litfl.com [litfl.com]

- 7. microbe-investigations.com [microbe-investigations.com]

- 8. protocols.io [protocols.io]

- 9. Pharmacodynamics of the Antibacterial Effect and Emergence of Resistance to this compound, Formerly RO4908463/CS-023, in an In Vitro Pharmacokinetic Model of Staphylococcus aureus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Tomopenem Susceptibility Testing via Broth Microdilution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tomopenem (formerly CS-023) is a novel 1β-methylcarbapenem antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including challenging pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.[1][2] As with other β-lactam antibiotics, this compound's mechanism of action involves the inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs). This document provides detailed application notes and protocols for determining the susceptibility of bacterial isolates to this compound using the broth microdilution method, a standardized and widely accepted technique for antimicrobial susceptibility testing.

Data Presentation: Minimum Inhibitory Concentrations (MICs) of this compound

The following tables summarize the in vitro activity of this compound against a range of clinically relevant bacteria, as determined by the broth microdilution or agar dilution methods. The data is presented as Minimum Inhibitory Concentration (MIC) ranges, MIC₅₀ (the concentration that inhibits 50% of isolates), and MIC₉₀ (the concentration that inhibits 90% of isolates).

Table 1: In Vitro Activity of this compound against Gram-Positive Aerobes

| Organism | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Staphylococcus aureus (MRSA) | 100 | 1 - >16 | 4 | 8 | [1] |

| Staphylococcus aureus (MSSA) | 50 | 0.06 - 0.25 | 0.12 | 0.12 | [1] |

| Streptococcus pneumoniae (penicillin-susceptible) | 50 | ≤0.008 - 0.03 | 0.015 | 0.03 | |

| Streptococcus pneumoniae (penicillin-resistant) | 50 | ≤0.008 - 0.5 | 0.25 | 0.5 | |

| Enterococcus faecalis | 50 | 8 - >64 | 32 | >64 |

Table 2: In Vitro Activity of this compound against Gram-Negative Aerobes

| Organism | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Pseudomonas aeruginosa | 200 | 0.25 - 16 | 2 | 4 | [1] |

| Escherichia coli | 100 | ≤0.03 - 1 | 0.06 | 0.12 | |

| Klebsiella pneumoniae | 100 | ≤0.03 - 0.5 | 0.06 | 0.25 | |

| Enterobacter cloacae | 50 | ≤0.03 - 2 | 0.12 | 1 | |

| Acinetobacter baumannii | 50 | 1 - 32 | 8 | 16 |

Table 3: In Vitro Activity of this compound against Anaerobic Bacteria

| Organism | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Bacteroides fragilis group | 100 | ≤0.06 - 4 | 0.25 | 1 | [3][4] |

| Prevotella spp. | 50 | ≤0.06 - 1 | 0.12 | 0.5 | [3][4] |

| Fusobacterium nucleatum | 20 | ≤0.06 - 0.25 | 0.12 | 0.25 | [3][4] |

| Clostridium perfringens | 20 | ≤0.06 - 0.5 | 0.12 | 0.25 | [3][4] |

| Peptostreptococcus spp. | 30 | ≤0.06 - 0.5 | 0.12 | 0.25 | [3][4] |

Experimental Protocols

The following protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for broth microdilution testing of carbapenems.

Principle of the Broth Microdilution Method

The broth microdilution method involves preparing serial twofold dilutions of the antimicrobial agent in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test organism. Following incubation, the minimum inhibitory concentration (MIC) is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

Materials

-

This compound analytical standard powder

-

Sterile, cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates with lids

-

Sterile reagent reservoirs

-

Multichannel and single-channel precision pipettes and sterile tips

-

Sterile saline (0.85%) or phosphate-buffered saline (PBS)

-

McFarland 0.5 turbidity standard

-

Vortex mixer

-

Incubator (35 ± 2 °C)

-

Microtiter plate reader (optional)

-

Quality control (QC) bacterial strains (e.g., Escherichia coli ATCC® 25922™, Pseudomonas aeruginosa ATCC® 27853™, Staphylococcus aureus ATCC® 29213™)

Preparation of this compound Stock Solution

-

Aseptically weigh a precise amount of this compound analytical standard powder.

-

Calculate the volume of a suitable sterile solvent (e.g., sterile distilled water or a buffer recommended by the manufacturer) required to achieve a high-concentration stock solution (e.g., 1280 µg/mL).

-

Dissolve the powder completely by vortexing.

-

This stock solution can be aliquoted and stored at -70°C for a validated period. Avoid repeated freeze-thaw cycles.

Broth Microdilution Procedure

-

Preparation of Microtiter Plates :

-

Dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate.

-

Add 50 µL of the this compound working solution (e.g., 256 µg/mL, prepared by diluting the stock solution in CAMHB) to the first well of each row to be tested.

-

Perform serial twofold dilutions by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate to achieve the desired concentration range (e.g., 128 µg/mL to 0.06 µg/mL). Discard 50 µL from the last well containing the antibiotic.

-

The final volume in each well should be 50 µL.

-

Include a growth control well (100 µL of CAMHB with no antibiotic) and a sterility control well (100 µL of uninoculated CAMHB) on each plate.

-

-

Inoculum Preparation :

-

From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Within 15 minutes of preparation, dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. A common dilution is 1:100 followed by the addition of 50 µL of this diluted suspension to the 50 µL of antibiotic solution in the wells.

-

-

Inoculation and Incubation :

-

Inoculate each well (except the sterility control) with 50 µL of the final standardized bacterial suspension. The final volume in each well will be 100 µL.

-

Cover the plate with a lid to prevent evaporation.

-

Incubate the plates at 35 ± 2 °C in ambient air for 16-20 hours for most rapidly growing aerobic bacteria. For fastidious organisms, specific atmospheric and incubation conditions may be required as per CLSI or EUCAST guidelines.

-

-

Reading and Interpreting Results :

-

After incubation, examine the plates for bacterial growth. Growth is indicated by turbidity or a pellet at the bottom of the well.

-

The MIC is the lowest concentration of this compound at which there is no visible growth.

-

The growth control well should show distinct turbidity, and the sterility control well should remain clear.

-